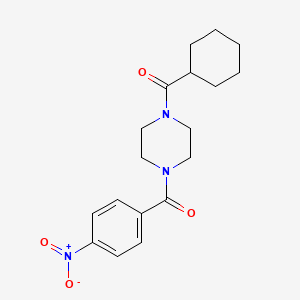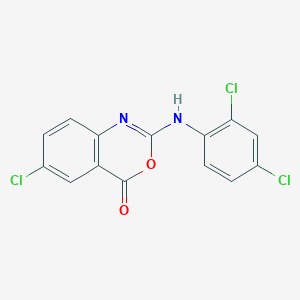![molecular formula C12H7Br2NO2S B3037376 2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene CAS No. 477870-60-3](/img/structure/B3037376.png)
2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Model Adducts Synthesis : In the synthesis of model compounds for studying the alkylation of proteins by toxic metabolites, compounds similar to "2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene" are used. For example, the synthesis of Nε-(p-Bromophenyl)-L-lysine and Nτ-(p-Bromophenyl)-L-histidine was performed to model the adducts formed by the alkylation of protein nitrogen nucleophiles by bromobenzene 3,4-oxide, a toxic metabolite of bromobenzene. These compounds were synthesized through unambiguous routes and their stability under protein hydrolysis conditions was demonstrated (Bambal & Hanzlik, 1994).
Electrochemical Applications
- Reactivity in Ionic Liquids : The radical anions of compounds structurally related to "2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene" show unique reactivities in room-temperature ionic liquids. For instance, 1-bromo-4-nitrobenzene radical anions demonstrated a DISP type mechanism in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, contrasting with their behavior in conventional non-aqueous solvents like acetonitrile or dimethyl sulfoxide. This suggests that the ionic liquid environment promotes the reactivity of these radical anions, likely through stabilization of the charged products (Ernst et al., 2013).
Materials Science Applications
- Polymer Solar Cells : In the field of materials science, derivatives similar to "2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene" are utilized to enhance the electron transfer processes in polymer solar cells. The addition of such compounds can lead to significant improvements in device performance by reducing excitonic recombination and enhancing excitonic dissociation at the donor–acceptor interface. For example, the addition of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells resulted in an optimal device performance, demonstrating the potential of these compounds in improving the efficiency of solar energy conversion devices (Fu et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO2S/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUGFMZGDJPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)



![5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037307.png)
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate](/img/structure/B3037308.png)


![6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline](/img/structure/B3037312.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037313.png)

